2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol
Description
Properties
IUPAC Name |
2-[[4-amino-6-(3-chloro-2-methylanilino)-1,3,5-triazin-2-yl]methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5OS/c1-8-9(14)3-2-4-10(8)16-13-18-11(7-21-6-5-20)17-12(15)19-13/h2-4,20H,5-7H2,1H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQONUXOKYHEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol is a complex organic molecule featuring a triazine ring and various functional groups that contribute to its biological activity. Its potential applications span across pharmacology and biochemistry, particularly in the fields of cancer research and antimicrobial studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula: C16H19ClN6OS2
- Molecular Weight: 388.96 g/mol
The presence of the triazine ring is significant for its reactivity and biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Anticancer Properties
Research has indicated that compounds containing triazine rings exhibit notable anticancer activities. The presence of the chloro-substituted phenyl group in this compound enhances its cytotoxic potential. Studies have shown that similar triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation: Triazine derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines.
- Mechanisms of action: These compounds often interact with cellular pathways involved in apoptosis, such as the Bcl-2 family proteins, leading to increased cell death rates .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have indicated that modifications in the triazine structure can lead to enhanced antibacterial efficacy. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Case Studies
- In vitro Studies on Anticancer Activity
- Antimicrobial Efficacy
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Jurkat T-cells | 1.6 | Apoptosis induction via Bcl-2 inhibition |
| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 15 | Inhibition of protein synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target’s 3-chloro-2-methylphenyl group increases lipophilicity (clogP ~2.8 estimated) compared to analogs with methoxy (clogP ~1.5) or alkylamino groups . purely polar groups (e.g., morpholine carbodithioate in ).
Synthetic Challenges: Yields for triazine derivatives vary widely. The target’s synthesis likely involves sequential nucleophilic substitutions (e.g., replacing chloride with 3-chloro-2-methylphenylamine, then introducing methylthioethanol), similar to (9.56% yield) . Bulky substituents (e.g., chloro-methylphenyl) may reduce reaction efficiency compared to smaller groups (e.g., ethylamino in ).
The chloro-methylphenyl group may enhance receptor binding via hydrophobic interactions.
Research Findings and Data Tables
Physicochemical Property Estimates*
*Properties estimated using ChemDraw and PubChem data.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., chlorotriazine derivatives) with thioethanol analogs in ethanol or methanol under controlled pH. For example, refluxing at 70–80°C for 12–24 hours with a 3:1 molar ratio of hydrazine derivatives to triazine precursors yields intermediates, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity to improve yield.
Q. What spectroscopic techniques are most reliable for characterizing the compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the presence of the (3-chloro-2-methylphenyl)amino group (δ 6.8–7.2 ppm for aromatic protons) and the thioethanol moiety (δ 2.7–3.1 ppm for -SCH2-) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~420–430) .
- X-ray Crystallography : Resolves spatial arrangements, particularly the triazine ring’s planarity and substituent orientations .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer : Solubility is tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~260–280 nm for triazine derivatives). Stability studies involve HPLC analysis over 24–72 hours at 37°C to detect degradation products .
Advanced Research Questions
Q. How does the substitution pattern on the triazine core influence reactivity in nucleophilic reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance the electrophilicity of the triazine’s C-2 and C-4 positions, facilitating nucleophilic attack by thiols or amines. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) under varying temperatures (25–60°C) and pH (6–9) reveal that steric hindrance from the 2-methyl group on the phenyl ring slows substitution at C-6 .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardized protocols include:
- Dose-Response Curves : Test across 0.1–100 µM to establish IC50 values.
- Control Compounds : Compare with known triazine-based drugs (e.g., antitumor agent B2T in ).
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (propidium iodide) .
Q. Which computational methods predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the triazine’s amino groups and kinase residues (e.g., Lys721) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
